[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(5-chloro-2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHPDEDRUXSKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Formation from 5-chloro-2-fluoroaniline
The initial step involves diazotization of 5-chloro-2-fluoroaniline followed by azide substitution:
- 5-chloro-2-fluoroaniline (1 mmol) is dissolved in 1 M hydrochloric acid (5 mL).
- Sodium nitrite (1.1 equivalents) is added under ice-cooling, and the reaction mixture is stirred for 10 minutes to form the diazonium salt.
- Sodium azide (1.5 equivalents) is then added, and the reaction continues for 30 minutes to yield the corresponding aryl azide.
- The azide is extracted with ethyl acetate, dried, and concentrated for the next step.
Cycloaddition to Form the Triazole Ring
The azide intermediate undergoes cycloaddition with an alkyne or related dipolarophile to form the triazole ring:
- The reaction can be catalyzed by copper(I) salts or proceed under metal-free conditions using β-carbonyl phosphonates as dipolarophiles.
- For example, cesium carbonate (2 equivalents) in dimethyl sulfoxide (DMSO) facilitates the reaction of azides with β-carbonyl phosphonates, yielding multisubstituted 1,2,3-triazoles with high regioselectivity and yields.
- In the case of this compound, the cycloaddition step involves the reaction of the aryl azide with an appropriate alkyne bearing a hydroxymethyl group or a precursor that can be converted to the hydroxymethyl functionality.
Introduction of the Hydroxymethyl Group
- The hydroxymethyl group at the 4-position of the triazole ring can be introduced by using propargyl alcohol derivatives as the alkyne component in the cycloaddition.
- Alternatively, post-cycloaddition functionalization of the triazole ring with formaldehyde or other hydroxymethylating agents under basic conditions can be employed.
- Purification is typically achieved by column chromatography on silica gel after drying the organic phase over anhydrous sodium sulfate.
Detailed Reaction Conditions and Purification
Research Findings and Notes
- The use of sodium azide and diazotization under cold acidic conditions is a well-established and reproducible method to prepare aryl azides from anilines, including halogenated derivatives like 5-chloro-2-fluoroaniline.
- The cesium carbonate/DMSO system for cycloaddition provides a mild, regioselective, and high-yielding route to 1,2,3-triazoles, enabling functional group tolerance and access to multisubstituted triazoles.
- Purification by washing with saturated sodium chloride solution and drying over anhydrous sodium sulfate ensures removal of inorganic salts and moisture, critical for obtaining analytically pure products.
- Column chromatography remains the standard purification technique, allowing separation from side products and unreacted starting materials.
- Alternative synthetic routes involving palladium-catalyzed coupling or other metal-mediated processes have been reported for related triazole derivatives but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring or the phenyl ring, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced triazole or phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol has been studied for its potential as an antifungal and antibacterial agent. Its mechanism involves the inhibition of enzyme activity in microbial cells, disrupting their metabolic processes.
Anticancer Potential : Triazoles are recognized for their role in developing anticancer drugs. This compound has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Agricultural Chemistry
Fungicides and Herbicides : The compound's efficacy against fungal pathogens makes it a candidate for agricultural applications as a fungicide. Its unique structure allows it to interact with specific biological targets in plant pathogens, potentially leading to the development of new agrochemicals.
Materials Science
Polymer Development : The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for coatings and composites.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of Candida albicans growth at low concentrations. |
| Study B | Anticancer Properties | Showed significant reduction in tumor cell viability in vitro through apoptosis pathways. |
| Study C | Agricultural Use | Evaluated as a potential fungicide against Fusarium species with promising results in field trials. |
Mechanism of Action
The mechanism of action of [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
Key Observations:
- The trifluoromethyl group in FNW introduces stronger electron-withdrawing effects, which may improve metabolic resistance but reduce solubility.
- Biological Activity: Compound 74 , featuring a 3-fluorophenyl group and a Schiff base, exhibits notable cytotoxicity (IC50 = 45.1 µM), suggesting that fluorinated triazoles with extended conjugated systems may enhance anticancer activity. The target compound’s hydroxymethyl group could facilitate hydrogen bonding in biological targets, though activity data are currently lacking.
- Synthetic Efficiency: High yields (91.5–96%) in CuAAC syntheses highlight the reliability of click chemistry for triazole formation. The target compound’s synthesis likely follows similar protocols, though specific yields are unreported.
Reactivity and Functional Group Transformations
The hydroxymethyl group in the target compound enables further derivatization. For example:
- Oxidation to Aldehyde: Analogous to (1-(4-bromophenyl)-1H-triazol-4-yl)methanol , the target compound’s -CH2OH group can be oxidized to a formyl group (-CHO) using Jones reagent, enabling subsequent condensations or nucleophilic additions.
- Safety Profile: [1-(4-Chlorophenyl)-1H-triazol-4-yl]methanol has documented safety data (e.g., GHS hazard classification), providing a benchmark for handling similar triazole derivatives.
Physicochemical Properties
- Solubility: The hydroxymethyl group improves water solubility compared to nonpolar analogues like 1-[1-(3-chloro-4-methylphenyl)-1H-triazol-4-yl]-2,2,2-trifluoroethanone , which contains a hydrophobic trifluoroethyl ketone.
- Crystallography: Programs like SHELXL and WinGX are widely used for structural elucidation of triazoles, underscoring the importance of crystallographic data in validating substituent effects.
Biological Activity
Overview
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole class of compounds, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound features a chloro and a fluoro substituent on the phenyl ring, which significantly influences its biological activity and chemical properties. Triazoles are known for their diverse pharmacological effects, including antifungal, antibacterial, and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClFN3O |
| Molecular Weight | 226.64 g/mol |
| IUPAC Name | [1-(5-chloro-2-fluorophenyl)triazol-4-yl]methanol |
| CAS Number | 1248655-36-8 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of chloro and fluoro substituents enhances its binding affinity to these targets, which can lead to either inhibition or activation of specific biological pathways. The triazole ring facilitates hydrogen bonding and π-π interactions, further stabilizing the compound's interaction with its targets.
Antifungal Activity
Triazole derivatives are particularly noted for their antifungal properties. Studies have shown that compounds with similar structures exhibit potent antifungal activity against various strains of fungi. For instance, derivatives with triazole rings have been reported to demonstrate significant inhibitory effects against Candida species and other pathogenic fungi.
Case Study:
In a comparative study involving several triazole derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) as low as 0.37 μM against Candida albicans, indicating strong antifungal potential .
Antibacterial Activity
The antibacterial properties of triazole compounds are also well-documented. Research indicates that certain triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through various mechanisms, including disruption of cell wall synthesis and interference with protein synthesis.
Example Findings:
A study highlighted that triazole derivatives displayed a broad spectrum of antibacterial activity, with some exhibiting IC50 values in the low micromolar range against resistant bacterial strains .
Anticancer Potential
Emerging research suggests that triazole derivatives may have anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Research Insights:
Recent investigations into hybrid triazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values below 10 μM in breast cancer models .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Antifungal Activity (MIC) | Antibacterial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | 0.37 μM | Low μM | <10 μM |
| [1-(4-chloro-2-fluorophenyl)-5-methyltriazole] | 0.45 μM | Moderate | <15 μM |
| [1-(5-bromo-2-fluorophenyl)-triazole] | 0.50 μM | High μM | <12 μM |
Q & A
Q. Purification Methods :
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (70–85% yield) .
- Recrystallization : Using ethanol/water mixtures to remove unreacted starting materials.
Q. Critical Factors :
- Strict control of reaction temperature (25–40°C) and pH (neutral to slightly basic) minimizes side products.
- Use of anhydrous solvents prevents hydrolysis of intermediates.
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Answer:
Spectroscopic Techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., triazole C-H at δ ~7.5–8.0 ppm; methanol -OH at δ ~2.5 ppm) .
- FTIR : Confirms functional groups (e.g., O-H stretch at ~3200–3400 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
Q. Crystallography :
Q. Derivatization Strategy :
- Use protecting groups (e.g., TBS for -OH) during multi-step syntheses to prevent side reactions.
- Monitor reaction progress via TLC/HPLC to isolate intermediates .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during triazole ring synthesis?
Answer:
Common Byproducts :
- Diadducts : From excess alkyne/azide.
- Oxidized Triazoles : Due to residual Cu(II).
Q. Optimization Strategies :
Stoichiometry : Maintain a 1:1 azide:alkyne ratio with 10% excess alkyne to ensure complete azide consumption .
Catalyst Removal : Pass the crude product through a chelating resin (e.g., EDTA-functionalized silica) to eliminate Cu residues .
Inert Atmosphere : Conduct reactions under N₂ to prevent alkyne oxidation.
Q. Case Study :
- Yield Improvement : Switching from CuSO₄/ascorbate to CuI in DMF increased yield from 70% to 88% while reducing diadducts .
Advanced: What strategies resolve contradictions between computational predictions and experimental biological activity data?
Answer:
Root Causes :
- Solvent Effects : Simulations often neglect solvation, leading to mismatched docking scores vs. in vitro IC₅₀ values.
- Protein Flexibility : Rigid receptor models in docking underestimate ligand-induced conformational changes .
Q. Resolution Methods :
MD Simulations : Run 100-ns molecular dynamics to account for protein flexibility .
Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs.
Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding kinetics alongside enzyme inhibition assays .
Example :
A triazole derivative showed poor experimental IC₅₀ (12 μM) despite high docking scores (-9.8 kcal/mol). MD simulations revealed unfavorable solvation of the chlorofluorophenyl group, prompting substitution with a polar nitrile group (IC₅₀ improved to 3.2 μM) .
Advanced: How do structural modifications influence the compound’s pharmacokinetic properties, and what methods assess this?
Answer:
Key Modifications :
- LogP Optimization : Replace the hydroxymethyl group with a methyl ester to increase lipophilicity (LogP from 1.2 → 2.5) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .
Q. Assessment Methods :
In Vitro Metabolic Assays : Liver microsomes + LC-MS to track metabolite formation.
Caco-2 Permeability : Measure apical-to-basal transport for oral bioavailability prediction.
Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis .
Q. Methodology :
- Parallel Synthesis : Prepare 10–20 analogs with systematic substitutions (e.g., aryl halides, alkyl chains).
- Activity Mapping : Use IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa/MCF-7 cells) to identify trends .
Case Study :
Replacing the 5-chloro group with -NO₂ increased anticancer activity (HeLa IC₅₀: 5.3 → 2.8 μM) but reduced solubility. Balancing via -OMe substitution retained potency (IC₅₀: 3.1 μM) while improving solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
